molecular formula C13H13N3O2 B12508814 6-benzyl-3H,4aH,5H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione

6-benzyl-3H,4aH,5H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione

Cat. No.: B12508814
M. Wt: 243.26 g/mol
InChI Key: XIEYZPPSKAYSRN-UHFFFAOYSA-N
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Description

6-Benzyl-3H,4aH,5H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3H,4aH,5H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as aminopyrimidines and α,β-unsaturated carbonyl compounds.

    Cyclization Reaction: The cyclization is often carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, strong acids like hydrochloric acid or bases like sodium hydroxide are employed.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolo[3,4-d]pyrimidine intermediate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the benzyl or pyrimidine rings. Common reagents include alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, amines, in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, 6-benzyl-3H,4aH,5H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development. It has been studied for its potential to inhibit kinases, which are crucial in cell signaling and cancer progression.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells by interfering with specific molecular targets involved in cell proliferation and survival.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations.

Mechanism of Action

The mechanism of action of 6-benzyl-3H,4aH,5H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are essential for cell growth and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its kinase inhibitory activity.

    Pyrrolo[2,3-d]pyrimidine: A related compound with slight structural differences, also studied for its biological activities.

    Benzylpyrimidines: Compounds with benzyl groups attached to pyrimidine rings, used in various medicinal chemistry applications.

Uniqueness

6-Benzyl-3H,4aH,5H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit multiple kinases and its potential for further chemical modification make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

6-benzyl-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H13N3O2/c17-12-10-7-16(6-9-4-2-1-3-5-9)8-11(10)14-13(18)15-12/h1-5,10H,6-8H2,(H,15,17,18)

InChI Key

XIEYZPPSKAYSRN-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=NC(=O)NC2=O)CN1CC3=CC=CC=C3

Origin of Product

United States

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